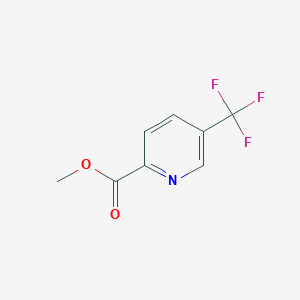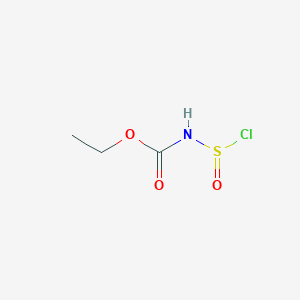
Ethyl N-chlorosulfinylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-chlorosulfinylcarbamate (ECSC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that has the chemical formula C3H6ClNO3S. ECSC is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
Ethyl N-chlorosulfinylcarbamate acts as an irreversible inhibitor of acetylcholinesterase. It binds covalently to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Effets Biochimiques Et Physiologiques
Ethyl N-chlorosulfinylcarbamate has been shown to have both biochemical and physiological effects. It has been shown to cause a decrease in acetylcholinesterase activity in the brain, leading to an increase in acetylcholine levels. This can result in symptoms such as muscle twitching, tremors, and convulsions.
Ethyl N-chlorosulfinylcarbamate has also been shown to have toxic effects on the liver and kidneys. It has been shown to cause liver damage and renal failure in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl N-chlorosulfinylcarbamate in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders.
One of the limitations of using Ethyl N-chlorosulfinylcarbamate in lab experiments is its toxicity. It can cause liver and kidney damage, and caution should be exercised when handling and using this compound.
Orientations Futures
There are several future directions for research on Ethyl N-chlorosulfinylcarbamate. One area of research could be the development of new inhibitors of acetylcholinesterase based on the structure of Ethyl N-chlorosulfinylcarbamate. This could lead to the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
Another area of research could be the development of new synthetic methods for Ethyl N-chlorosulfinylcarbamate. This could lead to the production of Ethyl N-chlorosulfinylcarbamate in a more efficient and cost-effective manner.
Conclusion:
In conclusion, Ethyl N-chlorosulfinylcarbamate is a versatile compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase and has been used to study the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders. Ethyl N-chlorosulfinylcarbamate has also been used as a reagent in the synthesis of various compounds. While Ethyl N-chlorosulfinylcarbamate has advantages for lab experiments, its toxicity should be taken into consideration. There are several future directions for research on Ethyl N-chlorosulfinylcarbamate, including the development of new inhibitors of acetylcholinesterase and new synthetic methods for Ethyl N-chlorosulfinylcarbamate.
Méthodes De Synthèse
Ethyl N-chlorosulfinylcarbamate can be synthesized by the reaction of ethyl carbamate with sulfuryl chloride and sodium chloride. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Ethyl N-chlorosulfinylcarbamate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Ethyl N-chlorosulfinylcarbamate has been used to study the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders such as Alzheimer's disease.
Ethyl N-chlorosulfinylcarbamate has also been used as a reagent in the synthesis of various compounds such as carbamates, thiocarbamates, and sulfonylureas. It has been used in the synthesis of insecticides, herbicides, and fungicides.
Propriétés
Numéro CAS |
115810-24-7 |
|---|---|
Nom du produit |
Ethyl N-chlorosulfinylcarbamate |
Formule moléculaire |
C3H6ClNO3S |
Poids moléculaire |
171.6 g/mol |
Nom IUPAC |
ethyl N-chlorosulfinylcarbamate |
InChI |
InChI=1S/C3H6ClNO3S/c1-2-8-3(6)5-9(4)7/h2H2,1H3,(H,5,6) |
Clé InChI |
NPXQGSWEEBJVRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)Cl |
SMILES canonique |
CCOC(=O)NS(=O)Cl |
Synonymes |
Carbamic acid, (chlorosulfinyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




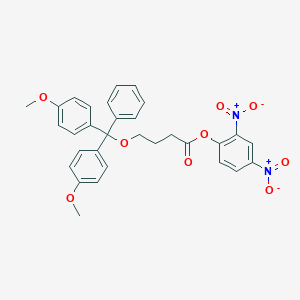
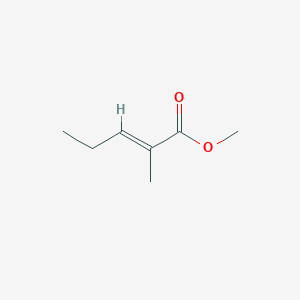
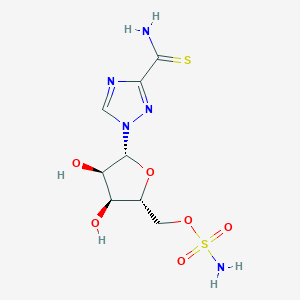
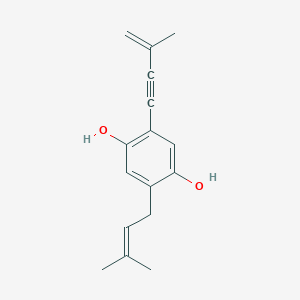
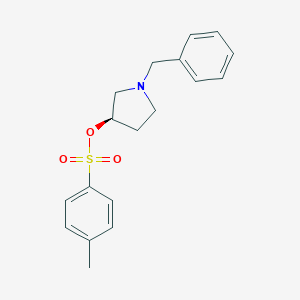
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
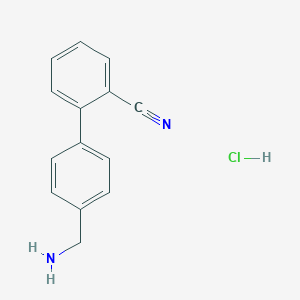
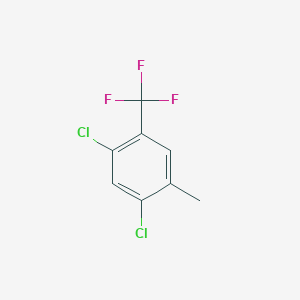
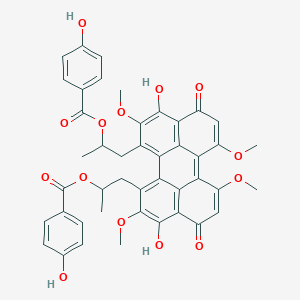
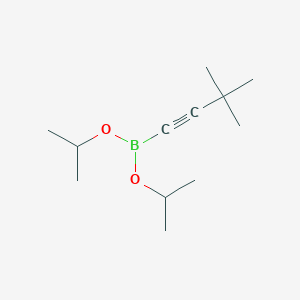
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
